molecular formula C12H21NO3 B13346923 tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B13346923
M. Wt: 227.30 g/mol
InChI Key: NVUZEZLGXJOSQA-IVZWLZJFSA-N
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Description

tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[310]hexane-2-carboxylate is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[310]hexane-2-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformation efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with tert-butyl ester groups, such as tert-Butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate oxalate hydrate .

Uniqueness

What sets tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9(4-5-14)6-8-7-10(8)13/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m0/s1

InChI Key

NVUZEZLGXJOSQA-IVZWLZJFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@@H]2[C@H]1C2)CCO

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2C1C2)CCO

Origin of Product

United States

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